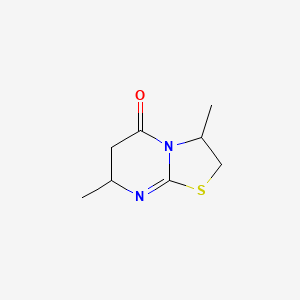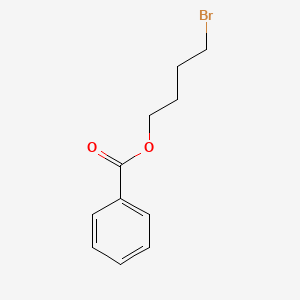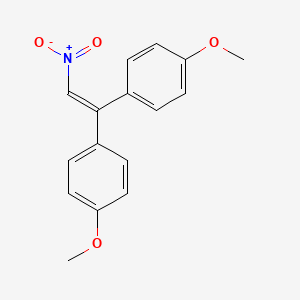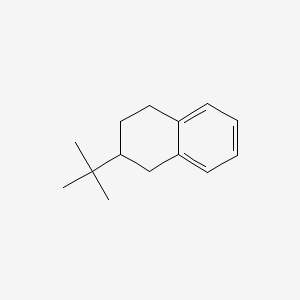
2-tert-Butyl-1,2,3,4-Tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-1,2,3,4-Tetrahydronaphthalene is an organic compound with the molecular formula C14H20. It is a derivative of tetrahydronaphthalene, where a tert-butyl group is attached to the second carbon of the tetrahydronaphthalene ring. This compound is part of the larger class of hydrocarbons and is known for its stability and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,2,3,4-Tetrahydronaphthalene typically involves the alkylation of tetrahydronaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Tetrahydronaphthalene+tert-Butyl chlorideAlCl3this compound
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced separation techniques such as distillation and crystallization helps in isolating the desired compound from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-1,2,3,4-Tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of tert-butyl ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons like decahydronaphthalene.
Substitution: Formation of various substituted tetrahydronaphthalenes.
Applications De Recherche Scientifique
2-tert-Butyl-1,2,3,4-Tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used as a solvent and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-1,2,3,4-Tetrahydronaphthalene involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with enzymes or receptors. The pathways involved often include electrophilic aromatic substitution and hydrogenation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the tert-butyl group.
2-Butyl-1,2,3,4-Tetrahydronaphthalene: Similar structure but with a butyl group instead of a tert-butyl group.
6-Butyl-1,2,3,4-Tetrahydronaphthalene: Another isomer with the butyl group at a different position.
Uniqueness
2-tert-Butyl-1,2,3,4-Tetrahydronaphthalene is unique due to the presence of the bulky tert-butyl group, which significantly affects its chemical reactivity and physical properties. This makes it distinct from other similar compounds and useful in specific applications where steric effects are crucial.
Propriétés
Numéro CAS |
42044-22-4 |
|---|---|
Formule moléculaire |
C14H20 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
2-tert-butyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C14H20/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h4-7,13H,8-10H2,1-3H3 |
Clé InChI |
FCXYHCYNCWKCOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC2=CC=CC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)
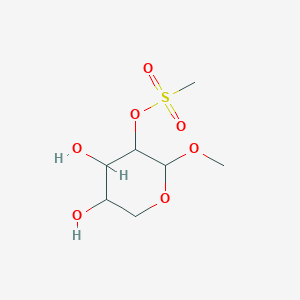
![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

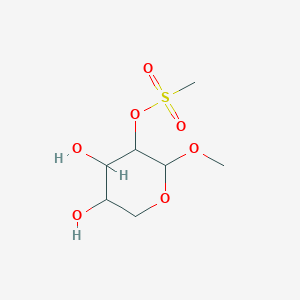
![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)
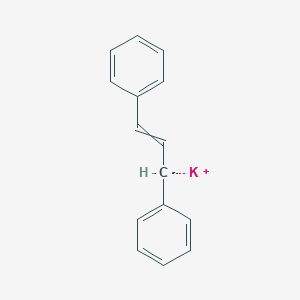
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)

